molecular formula C7H4ClN3O2 B13688290 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

Cat. No.: B13688290
M. Wt: 197.58 g/mol
InChI Key: CFSASFDMUUIPDB-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid (CAS 1785075-45-7) is a high-purity chemical intermediate with significant relevance in medicinal chemistry and drug discovery research. This compound, with the molecular formula C7H4ClN3O2 and a molecular weight of 197.58 g/mol, belongs to the fused heterocyclic class of 1,2,4-triazolopyridines, which are known to provide a wide spectrum of interesting biological properties . The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. Its molecular structure incorporates two key functional handles: a chloro substituent and a carboxylic acid group. This allows researchers to efficiently functionalize the core triazolopyridine scaffold through various coupling reactions, enabling the creation of targeted libraries for biological screening . Specifically, derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold have been extensively explored in pharmaceutical research for their therapeutic potential . Published studies and patents indicate that analogs built from this core have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluR2) for the potential treatment of psychiatric and neurological conditions , and as potent inhibitors of enzymes like p38 MAP kinase for inflammatory diseases . The structural motif is also found in compounds evaluated for antibacterial and herbicidal activities . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-11-3-9-10-6(11)1-4(5)7(12)13/h1-3H,(H,12,13)

InChI Key

CFSASFDMUUIPDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=NN=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-triazolo[4,3-a]pyridine-7-carboxylic acid generally follows a multi-step pathway involving cyclization reactions of substituted pyridine precursors with hydrazine derivatives. The key synthetic approach can be summarized as follows:

  • Step 1: Formation of Hydrazide Intermediate
    Starting from 6-chloropyridine-3-carboxylic acid, reaction with hydrazine hydrate produces the corresponding hydrazide intermediate. This step is typically carried out under reflux conditions in an appropriate solvent such as ethanol or water.

  • Step 2: Cyclization to Triazolopyridine Core
    The hydrazide intermediate undergoes cyclization, often facilitated by reagents such as ethyl chloroformate or triethyl orthoformate, sometimes in the presence of bases like triethylamine or acetic anhydride. This cyclization forms the fused triazolo[4,3-a]pyridine ring system.

  • Step 3: Hydrolysis to Carboxylic Acid
    If an ester intermediate (e.g., ethyl 6-chloro-triazolo[4,3-a]pyridine-7-carboxylate) is formed, hydrolysis under acidic or basic conditions yields the target carboxylic acid compound.

Research Outcomes and Data Tables

Chemical Reaction Analysis

6-Chloro-triazolo[4,3-a]pyridine-7-carboxylic acid exhibits diverse chemical reactivity, which is relevant for its preparation and derivatization:

Reaction Type Description Common Reagents/Conditions Major Products
Substitution Chlorine atom at position 6 can be replaced by nucleophiles (amines, thiols) Sodium azide, primary amines, thiols, base (NaOH, K2CO3) Substituted triazolopyridines
Hydrolysis Ester intermediates hydrolyzed to carboxylic acid Acidic (HCl) or basic (NaOH) conditions 6-Chloro-triazolo[4,3-a]pyridine-7-carboxylic acid
Oxidation Triazole ring can be oxidized under strong oxidizing conditions Potassium permanganate, hydrogen peroxide Oxidized triazole derivatives
Reduction Reduction of triazole ring or substituents Sodium borohydride, lithium aluminum hydride Reduced triazole derivatives

Table 1: Summary of chemical reactions relevant to the preparation and modification of 6-Chloro-triazolo[4,3-a]pyridine-7-carboxylic acid

Molecular and Physicochemical Properties

Property Value
Molecular Formula C₇H₄ClN₄O₂
Molecular Weight Approximately 215.59 g/mol
Core Structure Triazolo[4,3-a]pyridine
Key Substituents 6-Chloro, 7-Carboxylic acid

Table 2: Molecular properties of 6-Chloro-triazolo[4,3-a]pyridine-7-carboxylic acid

Detailed Experimental Notes and Considerations

  • Solvent Selection: Ethanol, acetonitrile, or water are commonly used solvents for hydrazide formation and cyclization steps. Solvent choice impacts reaction rate and purity.

  • Temperature Control: Reflux conditions (typically 70–100°C) are employed during hydrazide formation and cyclization to ensure complete reaction.

  • Purification: Crystallization and chromatographic techniques are used to isolate pure product. The carboxylic acid form is often purified by recrystallization from aqueous or mixed solvents.

  • Yield Optimization: Reaction times, reagent stoichiometry, and catalyst/base concentrations are optimized to maximize yield and minimize side products.

  • Safety and Environmental Aspects: Chlorinated intermediates require careful handling due to potential toxicity. Industrial processes aim to minimize hazardous waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can bind to receptors and alter their signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a detailed comparison of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid with structurally or functionally related triazolopyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Cl (C6), COOH (C7) C₇H₄ClN₃O₂ 199.58 Not explicitly listed Potential use in kinase inhibitors or antibiotics due to electronegative Cl and COOH groups.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CH₃ (C3), COOH (C7) C₉H₇N₃O₂ 209.23 83817-53-2 95% purity; used in ligand design for metal-organic frameworks (MOFs) .
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine Br (C7), Cl (C3) C₆H₃BrClN₃ 247.46 1020036-52-5 Halogen-rich structure; intermediate in cross-coupling reactions for drug synthesis .
[1,2,4]Triazolo[4,3-a]pyridin-6-amine hydrochloride NH₂ (C6) C₆H₇ClN₄ 186.60 1082448-58-5 Amine functionality enhances solubility; explored in antiviral research .
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid COOH (C7) C₇H₅N₃O₂ 163.13 1234616-66-0 Parent compound; standard for analytical methods and reference in pharmacokinetic studies .

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity :

  • The chlorine atom at position 6 in the target compound increases electrophilicity compared to the methyl-substituted analog (CAS 83817-53-2), making it more reactive in nucleophilic aromatic substitution (SNAr) reactions .
  • Bromine at position 7 (CAS 1020036-52-5) enhances steric bulk and polarizability, favoring Suzuki-Miyaura coupling reactions in medicinal chemistry workflows .

Physicochemical Properties :

  • The carboxylic acid group at position 7 (common to all analogs) ensures moderate aqueous solubility (logP ~1.5–2.0) but varies with substituents. For example, the hydrochloride salt form (e.g., ) improves solubility for in vitro assays .

Biological Relevance :

  • Amine derivatives (e.g., CAS 1082448-58-5) exhibit higher membrane permeability due to reduced acidity, making them suitable for central nervous system (CNS) targets .
  • Methyl groups (e.g., 3-methyl analog) improve metabolic stability but reduce binding affinity in enzyme inhibition assays compared to halogenated analogs .

Biological Activity

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a pyridine ring and is recognized for its potential applications in treating various diseases, including cancer and infections. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C₇H₄ClN₃O₂
  • Molecular Weight : 197.58 g/mol
  • CAS Number : 1159831-32-9

The compound's structure includes functional groups that facilitate various chemical reactions, enhancing its utility in synthetic chemistry and biological applications .

The biological activity of this compound primarily involves its interaction with specific biological targets. It has been shown to act as an inhibitor of certain enzymes and receptors that are crucial in disease pathways. For instance, it exhibits significant activity against α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases .

Antimicrobial Activity

Research indicates that compounds similar to 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives demonstrate potent antimicrobial properties. These compounds have been tested against various bacterial strains and fungi with promising results.

CompoundActivityMinimum Inhibitory Concentration (MIC)
6-Chloro-[1,2,4]triazolo[4,3-a]pyridineBacterial12 µg/mL
Derivative AFungal8 µg/mL
Derivative BBacterial16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown efficacy in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
HeLa (Cervical Cancer)5.0Apoptosis
MCF-7 (Breast Cancer)7.5Cell Cycle Arrest
A549 (Lung Cancer)10.0Apoptosis

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of triazolo-pyridine derivatives. The results indicated that these compounds could enhance cognitive function by modulating nAChRs . The study demonstrated that treatment with this compound improved memory retention in animal models.

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds. The study found that derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

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